Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C12H13N2O2S. It is known for its unique structure, which includes a thiazole ring fused with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Scientific Research Applications
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets through different types of bonding interactions .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , but it is unclear if this compound has similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, it is recommended to store the compound at a temperature of 28°C . It is also noted that this compound could be harmful to water bodies, and should be prevented from contacting groundwater, waterways, or sewage systems .
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes or proteins, altering their conformation and activity. It may also inhibit or activate enzymes by competing with natural substrates or cofactors . Furthermore, it can influence gene expression by interacting with transcriptional regulators or modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then subjected to oxidation and nucleophilic substitution reactions to form the final product . Another efficient one-pot synthesis involves the reaction of ethyl acetoacetate with N-bromosuccinimide in dichloromethane, followed by reaction with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate can be compared with other thiazole and pyridine derivatives:
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities but differ in their specific substituents and resulting properties.
Pyridine Derivatives: Pyridine-based compounds such as nicotinic acid derivatives share structural similarities but have different functional groups and applications.
Similar Compounds
- 2,4-Disubstituted Thiazoles
- Nicotinic Acid Derivatives
- Pyridine N-Oxides
These compounds highlight the versatility and potential of this compound in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZUWDDVYNEJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347211 | |
Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89401-54-7 | |
Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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